molecular formula C15H23NO2 B2396045 N-(3-Hydroxy-5,7-dimethyl-1-adamantyl)prop-2-enamide CAS No. 2361642-69-3

N-(3-Hydroxy-5,7-dimethyl-1-adamantyl)prop-2-enamide

Cat. No.: B2396045
CAS No.: 2361642-69-3
M. Wt: 249.354
InChI Key: YJEVKWMTIQCZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Hydroxy-5,7-dimethyl-1-adamantyl)prop-2-enamide is a compound with a unique adamantane structure, characterized by its rigid, diamond-like framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-5,7-dimethyl-1-adamantyl)prop-2-enamide typically involves the reaction of 3-hydroxy-5,7-dimethyl-1-adamantylamine with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-5,7-dimethyl-1-adamantyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a saturated amide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated amides.

    Substitution: Formation of various substituted adamantane derivatives.

Scientific Research Applications

N-(3-Hydroxy-5,7-dimethyl-1-adamantyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its stability and unique structural properties.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-5,7-dimethyl-1-adamantyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The adamantane structure provides rigidity and stability, which can enhance the compound’s binding affinity to its targets. The hydroxyl and amide groups can participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-3-amino-5,7-dimethyladamantane: Similar structure but with an amino group instead of the prop-2-enamide moiety.

    3-Hydroxy-5,7-dimethyladamantane: Lacks the prop-2-enamide moiety, making it less versatile in chemical reactions.

    N-(3-Hydroxyadamantyl)prop-2-enamide: Similar but without the methyl groups, affecting its stability and reactivity.

Uniqueness

N-(3-Hydroxy-5,7-dimethyl-1-adamantyl)prop-2-enamide stands out due to its unique combination of the adamantane core, hydroxyl group, and prop-2-enamide moiety. This combination provides a balance of stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-hydroxy-5,7-dimethyl-1-adamantyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-4-11(17)16-14-6-12(2)5-13(3,7-14)9-15(18,8-12)10-14/h4,18H,1,5-10H2,2-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEVKWMTIQCZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)O)NC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.